molecular formula C17H18N3NaO4S B1140435 5-Hydroxy Omeprazole Sodium Salt CAS No. 1215629-45-0

5-Hydroxy Omeprazole Sodium Salt

Katalognummer: B1140435
CAS-Nummer: 1215629-45-0
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: VZCHYRCJHZQAPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy Omeprazole Sodium Salt is a significant metabolite of Omeprazole, a widely used proton pump inhibitor. This compound is known for its role in the metabolism of Omeprazole and is often studied for its pharmacokinetic properties and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Omeprazole Sodium Salt typically involves the hydroxylation of Omeprazole. One common method includes the reaction of Omeprazole with a hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, often methanol or chloroform, and requires a catalyst to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Chemical Reactions

5-Hydroxy Omeprazole-d3 Sodium Salt, a deuterated form, undergoes typical chemical reactions for pharmaceutical compounds. These reactions are vital for understanding drug metabolism and can be monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) because of the mass shifts resulting from deuteration.

  • Metabolic Reactions 5-Hydroxy Omeprazole Sodium Salt can undergo metabolic reactions. The cytochrome P450 isoenzyme CYP2C19 is responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 mainly contributes to the sulphoxidation of 5-hydroxyomeprazole .

  • Further Metabolism Omeprazole sulfone and 5-hydroxyomeprazole undergo further metabolism to the common secondary metabolite, 5-hydroxyomeprazole sulfone . CYP2C19 is largely responsible for the hydroxylation of omeprazole sulfone, whereas CYP3A4 is mainly involved in the sulphoxidation of 5-hydroxyomeprazole .

Pharmacokinetics

This compound's mechanism of action mirrors its parent compound, Omeprazole and acts as a selective and irreversible proton pump inhibitor.

A study on the effects of elagolix on omeprazole pharmacokinetics showed that 5-hydroxyomeprazole exposures decreased when elagolix was co-administered with omeprazole .

Effects of Elagolix on 5-Hydroxyomeprazole

ParameterDay 1Day 11
CmaxC_{max}BaselineDecreased by approximately 30%
AUCinfAUC_{inf}BaselineDecreased by 25%
Terminal elimination half-lifeUnchangedUnchanged
TmaxT_{max}BaselineIncreased by 1 hour

CmaxC_{max} = Maximum concentration
AUCinfAUC_{inf} = Area under the curve to infinity
TmaxT_{max} = Time to maximum concentration

Wissenschaftliche Forschungsanwendungen

Introduction to 5-Hydroxy Omeprazole Sodium Salt

This compound is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. Understanding the applications of this compound is crucial for both clinical and pharmaceutical research, particularly in the context of its therapeutic benefits and potential side effects.

Pharmacokinetics and Metabolism

This compound serves as a key marker in pharmacokinetic studies to understand the metabolism of omeprazole. Its presence in biological samples indicates the metabolic pathway and can help in assessing drug interactions and efficacy.

Case Study: Drug Interaction Studies

A study investigated the pharmacokinetics of omeprazole and its metabolites, including 5-Hydroxy Omeprazole, in the context of co-administration with elagolix. The results demonstrated altered absorption rates, highlighting the importance of understanding metabolite behavior in drug development .

Therapeutic Monitoring

The measurement of 5-Hydroxy Omeprazole levels can assist clinicians in therapeutic drug monitoring, ensuring optimal dosing regimens for patients on omeprazole therapy.

Clinical Relevance

Monitoring levels can help prevent adverse effects associated with high concentrations of omeprazole or its metabolites, particularly in patients with hepatic impairment where metabolism may be altered .

Toxicological Studies

Research into the toxicological profile of 5-Hydroxy Omeprazole is essential for evaluating safety in long-term use. Studies have indicated that while omeprazole is generally well-tolerated, metabolites like 5-Hydroxy Omeprazole may play a role in adverse effects such as hepatotoxicity or endocrine disruptions.

Case Study: Hepatotoxicity Assessment

Clinical observations have shown that prolonged use of PPIs can lead to elevated liver enzyme levels. Investigating metabolites such as 5-Hydroxy Omeprazole provides insight into potential mechanisms behind these side effects .

Research on Gastrointestinal Disorders

5-Hydroxy Omeprazole is studied for its role in gastrointestinal health, particularly its impact on conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Wirkmechanismus

The mechanism of action of 5-Hydroxy Omeprazole Sodium Salt involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid. This action is similar to that of Omeprazole, but the hydroxylated form may have different pharmacokinetic properties and potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy Omeprazole Sodium Salt is unique due to its specific hydroxylation, which affects its pharmacokinetic properties and potentially its therapeutic effects. This makes it a valuable compound for studying the metabolism and action of proton pump inhibitors .

Biologische Aktivität

5-Hydroxy Omeprazole Sodium Salt is a sodium salt derivative of 5-hydroxyomeprazole, a primary metabolite of omeprazole, which is a widely utilized proton pump inhibitor (PPI). This compound plays a crucial role in the pharmacokinetics and therapeutic efficacy of omeprazole, influencing gastric acid secretion and various metabolic pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H18N3NaO4S
  • Molecular Weight : Approximately 383.40 g/mol
  • Structure : The compound contains functional groups characteristic of sulfoxides and benzimidazole derivatives, which are essential for its biological activity.

This compound primarily exerts its effects through the inhibition of gastric acid secretion. This process involves the following steps:

  • Activation : Upon administration, omeprazole is activated in the acidic environment of the parietal cells in the stomach.
  • Binding : The active form binds to the H+/K+ ATPase enzyme (proton pump), inhibiting its activity and thus reducing gastric acid production.
  • Metabolism : The metabolism of omeprazole leads to the formation of 5-hydroxyomeprazole, which has been shown to possess minimal antisecretory activity but plays a significant role in the pharmacological profile of omeprazole.

Effects on Gastric Acid Secretion

Research indicates that administration of omeprazole leads to significant decreases in gastric acid secretion within one hour, with maximum effects observed at two hours post-administration. The inhibitory effect increases with repeated dosing, reaching a plateau after four days .

Serum Gastrin Levels

In clinical studies involving over 200 patients, serum gastrin levels were observed to increase during the first one to two weeks of daily omeprazole administration. This increase correlates with the inhibition of gastric acid secretion and may lead to enterochromaffin-like (ECL) cell hyperplasia over time .

Case Studies and Clinical Research

  • Long-term Effects : A study involving over 3000 patients treated with omeprazole reported an increase in ECL cell hyperplasia; however, no cases of carcinoids or dysplasia were identified, suggesting that while there are changes in gastrin levels, they do not necessarily lead to malignancies .
  • Adverse Effects : In clinical trials assessing safety profiles, common treatment-emergent adverse events included headache and gastrointestinal disturbances. These events occurred at rates greater than placebo but were generally mild .

Comparative Analysis

The following table summarizes key findings related to this compound and its parent compound, omeprazole:

ParameterThis compoundOmeprazole
Primary Function Metabolite influencing efficacyProton pump inhibitor
Onset of Action N/A~1 hour
Maximum Effect Timing N/A~2 hours
Gastrin Level Changes Minimal impactIncreased during treatment
Clinical Safety Profile Limited studiesCommon mild adverse effects

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 5-Hydroxy Omeprazole Sodium Salt in laboratory settings?

Methodological Answer: this compound is classified under GHS hazard categories as causing skin irritation (H315), serious eye damage (H319), and respiratory tract irritation (H335). Researchers must:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation exposure.
  • Store the compound in a tightly sealed container away from moisture and incompatible substances (e.g., strong oxidizing agents).
  • Emergency procedures should include immediate rinsing of affected areas with water and consultation with institutional safety protocols .

Q. How does the molecular structure of this compound influence its solubility in polar solvents?

Methodological Answer: The hydroxy (-OH) and sulfonyl (-SO) groups in the molecule facilitate hydrogen bonding with polar solvents like water or ethanol. Researchers can optimize solubility by:

  • Conducting solubility tests in graded ethanol-water mixtures (e.g., 0–100% ethanol).
  • Monitoring pH-dependent solubility using buffered solutions (pH 1–12) to simulate physiological conditions.
  • Comparing results with structurally related compounds (e.g., omeprazole sulfone) to validate trends .

Q. What are the standard protocols for synthesizing this compound from its parent compound?

Methodological Answer: The synthesis typically involves hydroxylation of omeprazole followed by sodium salt formation:

Hydroxylation: React omeprazole with a hydroxylating agent (e.g., hydrogen peroxide in acidic conditions) at controlled temperatures (20–25°C).

Salt Formation: Neutralize the hydroxylated product with sodium hydroxide (NaOH) in an aqueous medium.

Purification: Use recrystallization from a methanol-water mixture or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the sodium salt. Validate purity via HPLC (C18 column, UV detection at 302 nm) .

Advanced Research Questions

Q. How can researchers differentiate this compound from its metabolic analogs (e.g., 5-O-Desmethyl Omeprazole Sulfide) using analytical techniques?

Methodological Answer: Advanced differentiation requires:

  • LC-MS/MS Analysis: Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor mass transitions specific to each metabolite (e.g., m/z 362 → 198 for this compound).
  • NMR Spectroscopy: Compare chemical shifts in 1H^1H-NMR spectra (e.g., hydroxy proton resonance at δ 4.8–5.2 ppm) and 13C^{13}C-NMR for sulfonyl group identification.
  • X-ray Crystallography: Resolve crystal structures to confirm spatial arrangement of functional groups .

Q. What experimental strategies mitigate instability of this compound in formulations containing bicarbonate salts?

Methodological Answer: To prevent degradation (e.g., sulfoxide-to-sulfone conversion):

  • Physical Separation: Use bilayer tablets or encapsulation to isolate this compound from sodium bicarbonate.
  • Stabilizing Agents: Incorporate magnesium oxide (MgO) as a desiccant or enteric coatings to delay dissolution until intestinal pH (>5.5).
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via UPLC-PDA .

Q. How do metabolic pathways of this compound impact its pharmacokinetic modeling in preclinical studies?

Methodological Answer: Key considerations include:

  • CYP450 Enzyme Interactions: Conduct in vitro assays with human liver microsomes to identify CYP2C19/3A4-mediated oxidation.
  • Tissue Distribution Studies: Use radiolabeled 14C^{14}C-5-Hydroxy Omeprazole Sodium Salt in rodent models to quantify accumulation in target organs (e.g., liver, stomach).
  • Pharmacokinetic Parameters: Calculate clearance (CL), volume of distribution (VdV_d), and half-life (t1/2t_{1/2}) using non-compartmental analysis (NCA) in software like Phoenix WinNonlin .

Q. What methodologies are recommended for impurity profiling of this compound in compliance with pharmacopeial standards?

Methodological Answer: Follow European Pharmacopoeia guidelines (e.g., EP 6.0) for purity assessment:

  • Chromatographic Separation: Use a Zorbax SB-CN column (4.6 × 250 mm, 5 µm) with a gradient of phosphate buffer (pH 7.0) and acetonitrile.
  • Forced Degradation Studies: Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline hydrolysis (0.1N HCl/NaOH).
  • Quantification: Calculate impurities (e.g., omeprazole sulphone) relative to the main peak, ensuring ≤0.15% for individual unknown impurities .

Eigenschaften

CAS-Nummer

1215629-45-0

Molekularformel

C17H18N3NaO4S

Molekulargewicht

383.4 g/mol

IUPAC-Name

sodium;[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate

InChI

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1

InChI-Schlüssel

VZCHYRCJHZQAPP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+]

Kanonische SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+]

Synonyme

4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridineMethanol Sodium Salt;  5-Hydroxyomeprazole Sodium Salt;  Hydroxyomeprazole Sodium Salt; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.